Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate
Overview
Description
Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is a chemical compound with the molecular formula C15H21NO3 and a molecular weight of 263.34 g/mol It is characterized by the presence of a benzyl group, a cyclohexyl ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate typically involves the reaction of benzyl chloroformate with cis-(2-hydroxymethyl)cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at a temperature of around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed:
Oxidation: Benzyl cis-(2-carboxycyclohexyl)carbamate.
Reduction: Benzyl cis-(2-aminomethyl)cyclohexylcarbamate.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The benzyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
- Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate
- Benzyl cis-(2-hydroxyethyl)cyclohexylcarbamate
- Benzyl cis-(2-hydroxymethyl)cyclopentylcarbamate
Comparison: Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. Compared to its trans isomer, the cis configuration may result in different binding affinities and selectivities. The presence of the hydroxymethyl group also distinguishes it from other similar compounds, providing additional sites for chemical modification and functionalization .
Biological Activity
Benzyl cis-(2-hydroxymethyl)cyclohexylcarbamate is a compound of interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews its chemical properties, biological mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C_{13}H_{17}N_{1}O_{3}
- Molecular Weight : 263.33 g/mol
- CAS Number : 213672-66-3
- Structural Features : The compound features a benzyl group, a hydroxymethyl group, and a carbamate functional group, which contribute to its lipophilicity and potential interactions with biological targets.
The biological activity of this compound primarily involves:
- Enzyme Interaction : The carbamate moiety can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction is crucial for its role as a probe in enzyme-substrate studies.
- Cell Membrane Permeability : The presence of the benzyl group enhances the compound's ability to cross cell membranes, increasing its bioavailability and effectiveness in cellular environments.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated effectiveness against various pathogens:
Pathogen | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | Moderate | |
Escherichia coli | Moderate | |
Candida albicans | Low |
These findings suggest potential applications in developing antimicrobial agents.
Cytotoxic Activity
Cytotoxicity assays using human cancer cell lines (e.g., MDA-MB-231 and HepG-2) have shown that the compound may reduce cell viability, indicating potential as an anticancer agent. The results from MTT assays suggest that higher concentrations lead to significant reductions in cell viability compared to controls .
Case Studies and Research Findings
- Enzyme Inhibition Studies : A study explored the compound's role as an inhibitor of acetylcholinesterase, suggesting implications for treating neurological disorders. The structure-activity relationship revealed that modifications to the hydroxymethyl group could enhance inhibitory potency.
- Synthesis and Characterization : Various synthesis methods have been documented, including the use of Suzuki–Miyaura coupling reactions to create derivatives with enhanced biological activity. Characterization techniques such as NMR and mass spectrometry confirm structural integrity and purity .
- Comparative Studies : When compared to similar compounds like Benzyl trans-(2-hydroxymethyl)cyclohexylcarbamate, the cis configuration of this compound appears to confer unique binding affinities, which may influence its pharmacological profile .
Properties
IUPAC Name |
benzyl N-[(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c17-10-13-8-4-5-9-14(13)16-15(18)19-11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2,(H,16,18)/t13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKOCIWFRPQJLH-ZIAGYGMSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@H](C1)CO)NC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641006 | |
Record name | Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
213672-66-3 | |
Record name | Benzyl [(1R,2S)-2-(hydroxymethyl)cyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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